molecular formula C19H20ClF3N2O2 B1429145 1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride CAS No. 753499-14-8

1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride

Cat. No. B1429145
M. Wt: 400.8 g/mol
InChI Key: QHSRBONTAYCFCC-UHFFFAOYSA-N
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Description

“1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride” is a chemical compound with the molecular formula C19H19F3N2O2 . It is also known by the synonyms NS6740 and NS 6740 NEW .


Molecular Structure Analysis

The molecular weight of this compound is 400.82 . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC might be available in the product documentation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 400.82 . More detailed physical and chemical properties such as boiling point, melting point, solubility, and stability might be available in the product documentation .

Scientific Research Applications

Therapeutic Anti-Inflammatory Agents

1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride, also known as NS6740, is primarily studied for its potential as a therapeutic anti-inflammatory agent. It acts as a silent agonist for the α7 nicotinic acetylcholine receptor (nAChR), which can induce receptor desensitization and promote the α7 metabotropic function. This unique mechanism of action makes it a promising candidate for anti-inflammatory therapies. The structure-activity relationship of NS6740 indicates that its diazabicyclic nucleus, central hydrogen-bond acceptor core, and aromatic moiety are crucial for its prolonged receptor binding and sustained desensitization, suggesting its potential in the treatment of inflammation-related disorders (Pismataro et al., 2020).

Photochromic Materials

The derivatives of 1,4-Diazabicyclo compounds, including those similar to NS6740, have been explored for their photochromic properties. These compounds undergo structural changes when exposed to light, making them useful in developing 'intelligent materials' for various applications. For instance, certain 1,3-diazabicyclo derivatives exhibit photochromic behavior, which has potential uses in materials science and photonics (Mahmoodi et al., 2007).

Binding Interactions and Drug Development

Further research into NS6740 has focused on understanding its binding interactions with the α7 nicotinic acetylcholine receptor. This research is crucial for drug development, as it provides insights into how the compound and its derivatives might be modified for enhanced efficacy and specificity in therapeutic applications. For instance, a study highlighted the importance of a novel hydrogen bond to TyrA in the receptor for the silent agonist activity of NS6740 (Blunt & Dougherty, 2019).

Physicochemical Properties and Determination

Understanding the physicochemical properties of compounds like NS6740 is vital for their application in medical and scientific research. Studies on similar compounds have focused on their crystallization behaviors and solubility, which are important for drug formulation and delivery. For example, research on azabutyrone, a compound with a structure similar to NS6740, has provided valuable information on its determination in biological material, aiding in its potential medical application (Gavlik et al., 1976).

properties

IUPAC Name

1,4-diazabicyclo[3.2.2]nonan-4-yl-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2.ClH/c20-19(21,22)14-3-1-2-13(12-14)16-4-5-17(26-16)18(25)24-11-10-23-8-6-15(24)7-9-23;/h1-5,12,15H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSRBONTAYCFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RL Papke, C Stokes - Molecular Pharmacology, 2023 - ASPET
The development of highly efficacious positive allosteric modulators (PAMs) of α7 nicotinic acetylcholine receptors (nAChR) has proven useful in defining the ligand dependence of the …
Number of citations: 1 molpharm.aspetjournals.org
RL Papke, NA Horenstein - Pharmacological Reviews, 2021 - ASPET
The α7-type nicotinic acetylcholine receptor is one of the most unique and interesting of all the members of the cys-loop superfamily of ligand-gated ion channels. Since it was first …
Number of citations: 39 pharmrev.aspetjournals.org

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